molecular formula C8H14F3NO B1524460 [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol CAS No. 831169-69-8

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol

Cat. No.: B1524460
CAS No.: 831169-69-8
M. Wt: 197.2 g/mol
InChI Key: CJUSUBQANRFWAA-UHFFFAOYSA-N
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Description

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol is a useful research compound. Its molecular formula is C8H14F3NO and its molecular weight is 197.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol is a compound of interest due to its potential therapeutic applications. The trifluoroethyl group enhances the lipophilicity and metabolic stability of the compound, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The structure of this compound can be represented as follows:

C10H14F3NO\text{C}_{10}\text{H}_{14}\text{F}_3\text{N}\text{O}

This compound features a piperidine ring substituted with a trifluoroethyl group and a hydroxymethyl group. The trifluoromethyl group is known for its ability to enhance the pharmacokinetic properties of drugs.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that compounds with similar structures often act on neurotransmitter receptors or enzymes involved in metabolic pathways.

Potential Targets:

  • Dihydroorotate dehydrogenase (DHODH) : This enzyme is critical in the de novo synthesis of pyrimidines and is a validated target for antimalarial therapies .
  • EZH2 Inhibition : Compounds similar to this compound have shown potential in inhibiting EZH2, which is implicated in various cancers .

Biological Activity

The biological activity has been extensively studied in vitro and in vivo. Below are summarized findings from various studies:

StudyFindings
Dihydroorotate Dehydrogenase Inhibition This compound showed promising results in inhibiting DHODH activity, leading to reduced parasitemia in malaria models .
EZH2 Inhibition Demonstrated significant inhibition of EZH2 activity in cancer cell lines, suggesting potential use in cancer therapy .
Neurotransmitter Receptor Modulation Exhibited modulatory effects on neurotransmitter receptors, potentially influencing mood and cognitive functions .

Case Studies

Several case studies illustrate the pharmacological potential of this compound:

  • Antimalarial Activity : In a study involving a mouse model infected with Plasmodium berghei, administration of the compound resulted in a 30% reduction in parasitemia at a dosage of 40 mg/kg. This suggests that the compound may effectively target the malaria parasite's metabolic pathways .
  • Cancer Therapeutics : A recent trial evaluated the efficacy of EZH2 inhibitors derived from similar chemical scaffolds. The results indicated that these compounds could significantly reduce tumor growth in xenograft models .

Scientific Research Applications

Overview

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol is a synthetic organic compound characterized by a piperidine ring with a trifluoroethyl substituent and a hydroxymethyl group. Its unique structural features contribute to its potential applications in various scientific and pharmaceutical fields. This article explores the compound's applications, particularly in drug discovery, biological activity, and chemical synthesis.

Pharmaceutical Development

The compound shows promise as a lead molecule in drug discovery due to its predicted biological activities. It has been investigated for its potential therapeutic effects in several areas:

  • Anticancer Activity : Research indicates that derivatives of piperidine compounds can inhibit cell proliferation and induce apoptosis in cancer cells. This compound may serve as a precursor for developing new anticancer agents .
  • Neuroprotective Effects : Similar piperidine derivatives have been studied for their neuroprotective properties against neurodegenerative diseases .
  • Antioxidant Properties : Compounds with similar structures have demonstrated the ability to scavenge free radicals, providing protection against oxidative stress .

Chemical Synthesis

This compound is utilized as a building block in synthesizing more complex organic molecules. Its unique trifluoroethyl substituent allows for the development of novel compounds with enhanced biological activity or improved pharmacokinetic properties .

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as:

  • Molecular Docking : To predict binding affinities to various receptors and enzymes.
  • In vitro Assays : To evaluate the biological activity against specific targets.

These studies help identify potential therapeutic uses and optimize the compound's structure for enhanced efficacy .

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. The following table summarizes key features of these compounds:

Compound NameStructural FeaturesUnique Aspects
1-(3-Fluoropropyl)piperidin-4-ylmethanolPiperidine with a propyl fluorinated groupEnhanced lipophilicity
1-(Trifluoromethyl)piperidin-4-ylmethanolPiperidine with trifluoromethyl substitutionHigher bioactivity potential
1-(Ethyl)piperidin-4-ylmethanolPiperidine with an ethyl groupLess hydrophobic compared to trifluoroethyl

These compounds differ primarily in their substituents on the piperidine ring and their resulting physicochemical properties. The presence of trifluoromethyl groups often enhances lipophilicity and alters metabolic stability compared to other substituents .

Case Studies

Recent studies have highlighted the effectiveness of compounds similar to this compound in various therapeutic contexts:

  • Anticancer Research : A study demonstrated that piperidine derivatives could effectively inhibit tumor growth in xenograft models, suggesting that modifications like trifluoroethyl substitution could enhance efficacy against specific cancer types .
  • Neuroprotection : Research on neuroprotective agents has shown that certain piperidine derivatives can reduce neuronal cell death in models of oxidative stress-induced injury .
  • Drug Development : The compound has been explored as part of combinatorial chemistry efforts aimed at generating libraries of biologically active compounds for high-throughput screening against various diseases .

Properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO/c9-8(10,11)6-12-3-1-7(5-13)2-4-12/h7,13H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUSUBQANRFWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680470
Record name [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

831169-69-8
Record name [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(2,2,2-trifluoroethyl)piperidin-4-yl]methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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